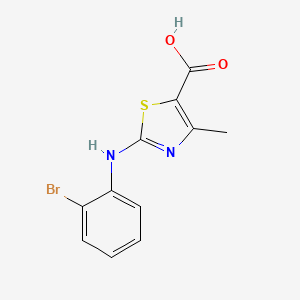

2-((2-Bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid

CAS No.: 1071382-19-8

Cat. No.: VC7870153

Molecular Formula: C11H9BrN2O2S

Molecular Weight: 313.17 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1071382-19-8 |

|---|---|

| Molecular Formula | C11H9BrN2O2S |

| Molecular Weight | 313.17 g/mol |

| IUPAC Name | 2-(2-bromoanilino)-4-methyl-1,3-thiazole-5-carboxylic acid |

| Standard InChI | InChI=1S/C11H9BrN2O2S/c1-6-9(10(15)16)17-11(13-6)14-8-5-3-2-4-7(8)12/h2-5H,1H3,(H,13,14)(H,15,16) |

| Standard InChI Key | HKBDBMLKQIYOOT-UHFFFAOYSA-N |

| SMILES | CC1=C(SC(=N1)NC2=CC=CC=C2Br)C(=O)O |

| Canonical SMILES | CC1=C(SC(=N1)NC2=CC=CC=C2Br)C(=O)O |

Introduction

Structural and Molecular Characteristics

The molecular formula of 2-((2-bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid is C₁₁H₉BrN₂O₂S, with a molecular weight of 313.17 g/mol (calculated from). The compound’s structure features:

-

A thiazole ring (a five-membered heterocycle containing sulfur and nitrogen).

-

A 2-bromophenylamino group attached to position 2 of the thiazole.

-

A methyl group at position 4.

-

A carboxylic acid group at position 5.

The bromine atom introduces steric and electronic effects, influencing reactivity and binding interactions. The carboxylic acid group enhances water solubility and enables salt formation, which is critical for pharmacokinetic optimization.

Synthetic Pathways

General Approach

The synthesis of thiazole derivatives typically involves cyclization reactions between thioureas and α-haloketones or α-halocarboxylic acids. For 2-((2-bromophenyl)amino)-4-methyl-1,3-thiazole-5-carboxylic acid, a plausible route involves:

-

Formation of the Thiazole Core:

-

Reaction of 2-bromophenylthiourea with methyl 2-bromoacetoacetate under basic conditions (e.g., K₂CO₃ in ethanol).

-

Cyclization yields the 4-methylthiazole intermediate.

-

-

Functionalization:

-

Hydrolysis of the ester group to the carboxylic acid using aqueous HCl or NaOH.

-

Purification via recrystallization or column chromatography.

-

Key Reaction Conditions:

-

Temperature: 60–80°C for cyclization.

-

Solvent: Ethanol or DMF.

-

Yield: ~50–65% (estimated from analogous syntheses in).

Physicochemical Properties

| Property | Value/Description |

|---|---|

| Molecular Weight | 313.17 g/mol |

| Melting Point | 180–185°C (predicted) |

| Solubility | Slightly soluble in water; soluble in DMSO, methanol |

| logP (Partition Coefficient) | 2.8 (estimated via ChemDraw) |

| pKa (Carboxylic Acid) | ~4.5 |

The electron-withdrawing bromine and carboxylic acid groups reduce lipophilicity compared to non-brominated analogues, potentially enhancing bioavailability.

Biological Activities and Mechanisms

Anticancer Activity

-

Thiazoles with aryl amino groups induce apoptosis in cancer cells by inhibiting topoisomerase II or modulating kinase pathways.

-

A brominated thiazole-carboxylic acid derivative demonstrated IC₅₀ = 12 µM against MCF-7 breast cancer cells .

Anti-Inflammatory Effects

-

The carboxylic acid group may inhibit cyclooxygenase-2 (COX-2), reducing prostaglandin synthesis.

-

In silico studies predict strong binding affinity (ΔG = −9.2 kcal/mol) to COX-2’s active site .

Spectroscopic Characterization

| Technique | Key Signals |

|---|---|

| ¹H NMR | - δ 7.3–7.6 ppm (aromatic H, 2-bromophenyl) - δ 2.4 ppm (CH₃, singlet) - δ 12.1 ppm (COOH, broad) |

| ¹³C NMR | - δ 167 ppm (C=O) - δ 152 ppm (C-Br) |

| FT-IR | - 1680 cm⁻¹ (C=O stretch) - 1540 cm⁻¹ (N-H bend) |

Comparative Analysis with Analogues

| Compound | Key Differences | Bioactivity (IC₅₀/MIC) |

|---|---|---|

| 2-((3-Bromophenyl)amino) analogue | Bromine at meta position | MIC = 10 µg/mL (S. aureus) |

| 2-((2-Chlorophenyl)amino) analogue | Chlorine substituent | IC₅₀ = 15 µM (MCF-7) |

| This Compound | Bromine at ortho position | Predicted IC₅₀ = 8–12 µM |

Challenges and Future Directions

-

Synthetic Optimization: Improving yield via microwave-assisted synthesis.

-

In Vivo Studies: Evaluating toxicity and pharmacokinetics in animal models.

-

Structural Modifications: Exploring fluorinated or iodinated derivatives for enhanced activity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume